molecular formula C17H17NO6S B2593370 2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid CAS No. 446269-66-5

2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid

Cat. No.: B2593370
CAS No.: 446269-66-5
M. Wt: 363.38
InChI Key: DXVDSSAASVVECM-UHFFFAOYSA-N
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Description

2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C17H17NO6S. This compound is characterized by the presence of a benzoic acid moiety linked to a nitroethyl group via a sulfanyl bridge, with additional methoxy groups on the phenyl ring. It is a complex molecule that finds applications in various fields of scientific research due to its unique structural features.

Properties

IUPAC Name

2-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-23-13-8-7-11(9-14(13)24-2)16(10-18(21)22)25-15-6-4-3-5-12(15)17(19)20/h3-9,16H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVDSSAASVVECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 3,4-dimethoxyphenyl ethyl sulfide to introduce the nitro group. This is followed by a coupling reaction with benzoic acid derivatives under specific conditions to form the final product. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl group can modulate the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxyphenylpropionic acid
  • 2-Nitrobenzoic acid

Uniqueness

2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid is unique due to the combination of its structural features, including the nitroethyl group, sulfanyl bridge, and methoxy-substituted phenyl ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

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